N-(3,4-Dihydroxyphenyl)-N'-methylurea
Description
Properties
CAS No. |
629649-06-5 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-3-methylurea |
InChI |
InChI=1S/C8H10N2O3/c1-9-8(13)10-5-2-3-6(11)7(12)4-5/h2-4,11-12H,1H3,(H2,9,10,13) |
InChI Key |
RAPQRWCJNFMNOY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dihydroxyphenyl Isocyanate
3,4-Dihydroxyaniline is treated with triphosgene in dry toluene at −10°C, producing the corresponding isocyanate. The intermediate is highly reactive and must be used immediately.
Coupling with Methylamine
The isocyanate is reacted with methylamine in tetrahydrofuran (THF) at 0°C, followed by acidification with HCl to precipitate the urea hydrochloride salt. Neutralization with aqueous sodium bicarbonate yields the free base.
Key Parameters
Betti Reaction-Inspired Multicomponent Synthesis
The Betti reaction, which condenses aldehydes, amines, and phenols, offers a one-pot route to arylurea derivatives. While traditionally used for aminobenzylphenols, modifications enable urea formation.
Reaction Design
A mixture of 3,4-dihydroxybenzaldehyde, methylurea, and ammonium acetate in ethanol is heated under reflux. The aldehyde undergoes nucleophilic attack by the urea, followed by cyclization to form the target compound.
Key Parameters
- Catalyst : Acetic acid (10 mol%).
- Temperature : 80°C for 12 hours.
- Yield : ~60% (estimated from similar Betti adducts).
Protection/Deprotection Strategy for Sensitive Moieties
The catechol group in 3,4-dihydroxyaniline is prone to oxidation, necessitating protection during synthesis.
Acetyl Protection
- Protection : 3,4-Dihydroxyaniline is acetylated with acetic anhydride in pyridine.
- Urea Formation : The protected amine reacts with methyl isocyanate.
- Deprotection : Methanolic HCl removes acetyl groups.
Key Parameters
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Carbodiimide | High purity | Requires anhydrous conditions | 70–75 |
| Isocyanate-Amine | Scalable | Hazardous intermediates | 65 |
| Betti Reaction | One-pot synthesis | Moderate yield | 60 |
| Flow Chemistry | Rapid and safe | Specialized equipment needed | >80* |
| Protection/Deprotection | Preserves catechol integrity | Additional steps | 55 |
*Theoretical estimate based on flow synthesis precedents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydroxyphenyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
N-(3,4-Dihydroxyphenyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydroxyphenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-N'-methoxy-N'-methylurea (Linuron)
- Structure : Replaces hydroxyl groups with chlorine atoms (3,4-dichlorophenyl) and includes a methoxy group on the urea nitrogen.
- Properties :
- Key Difference: Chlorine atoms increase environmental stability, whereas hydroxyl groups in the target compound may improve solubility and metabolic turnover.
N-(3,4-Dichlorophenyl)-N',N'-dimethylurea (Diuron)
- Structure : Features 3,4-dichlorophenyl and two methyl groups on the urea nitrogen.
- Properties :
- Key Difference : The absence of hydroxyl groups in diuron reduces polarity, contributing to its longer half-life in aquatic systems compared to the target compound.
N-(3,4-Dichlorophenyl)-N'-methylurea (DCPMU)
- Structure : Retains the 3,4-dichlorophenyl group but lacks the methoxy group of linuron.
- Properties :
- Key Difference : The methyl group instead of methoxy may enhance biodegradability, similar to the target compound’s methyl substituent.
N,N'-(Di-3,4-dichlorophenyl)urea
- Structure : Symmetrical urea with two 3,4-dichlorophenyl groups.
- Properties: Molecular weight: 350.027 g/mol ().
- Key Difference : The symmetrical structure and dual chlorine substituents differentiate it from the asymmetrical, hydroxylated target compound.
Structural and Functional Comparison Table
Research Findings and Implications
- Environmental Impact : Chlorinated analogs like diuron and linuron persist in aquatic systems due to low solubility and resistance to microbial degradation. The hydroxyl groups in this compound may enhance biodegradability, reducing ecological risks .
- Biological Activity : The catechol moiety in the target compound could confer radical-scavenging activity, contrasting with the herbicidal action of chlorinated analogs .
- Metabolic Pathways : Linuron and diuron undergo demethoxylation and dealkylation to form DCPMU, while the target compound’s hydroxyl groups might favor conjugation reactions (e.g., glucuronidation) in biological systems .
Q & A
Q. What are the primary analytical methods for detecting and quantifying N-(3,4-Dihydroxyphenyl)-N'-methylurea in environmental samples?
Methodological Answer:
- Chromatographic Techniques: Use reversed-phase HPLC with OV-101 or OV-225 columns for separation, coupled with UV detection (λ = 254 nm). Relative retention times (RRT) on OV-101 columns are ~0.14–0.17, aiding identification .
- Mass Spectrometry: LC-MS/MS with electrospray ionization (ESI) improves sensitivity for trace-level detection in water samples (e.g., limit of quantification <75 ng/L in surface water studies) .
- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges is recommended for environmental matrices to minimize matrix interference .
Q. How is this compound synthesized, and what are critical reaction conditions?
Methodological Answer:
- Synthetic Route: React 3,4-dichlorophenyl isocyanate with methylamine in an inert solvent (e.g., dichloromethane) under reflux. Use triethylamine as a base to neutralize HCl byproducts .
- Purification: Recrystallize the crude product from ethanol/water mixtures to achieve >99.5% purity, confirmed by NMR and HPLC .
- Key Challenges: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-alkylation or byproduct formation .
Advanced Research Questions
Q. How do conflicting reports on the metabolic pathways of this compound arise, and how can they be resolved?
Methodological Answer:
- Contradictory Evidence:
- In rats, linuron metabolism produces N-(3,4-Dichlorophenyl)-N'-methylurea via demethoxylation, while diuron degradation yields the same compound via N-demethylation .
- Environmental studies detect it as a degradate but lack consensus on dominant pathways (e.g., microbial vs. photolytic degradation) .
- Resolution Strategies:
- Use isotope-labeled parent compounds (e.g., ¹⁴C-linuron) in controlled in vitro assays (e.g., liver microsomes) to track metabolite formation .
- Compare degradation rates under varying conditions (pH, UV exposure) to identify dominant pathways .
Q. What experimental designs are optimal for studying the biological activity of this compound in oxidative stress pathways?
Methodological Answer:
- In Vitro Models: Use RAW 264.7 murine macrophages treated with lipopolysaccharide (LPS) to induce oxidative stress. Measure nitric oxide (NO) production via Griess assay and correlate with compound concentration .
- Molecular Docking: Screen against targets like NADPH oxidase or Nrf2 using AutoDock Vina to predict binding affinities. Validate with Western blotting for pathway proteins (e.g., HO-1, SOD) .
- Dose-Response Curves: Test concentrations from 1–100 µM, ensuring viability >80% (MTT assay) to exclude cytotoxicity confounders .
Q. How can researchers address discrepancies in the environmental persistence of this compound across studies?
Methodological Answer:
- Standardized Testing: Follow OECD guidelines for hydrolysis (pH 4–9, 50°C) and photolysis (UV-A/UV-B lamps) to assess stability .
- Field vs. Lab Comparisons: Deploy passive samplers (e.g., POCIS) in aquatic systems alongside lab simulations to account for real-world variables (e.g., sediment interactions) .
- Data Harmonization: Use meta-analysis tools (e.g., RevMan) to aggregate half-life (t₁/₂) data and identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
